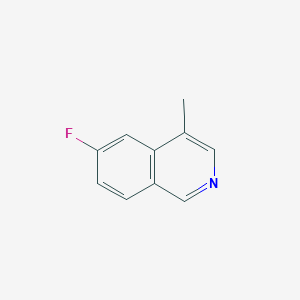

6-Fluoro-4-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FN |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

6-fluoro-4-methylisoquinoline |

InChI |

InChI=1S/C10H8FN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3 |

InChI Key |

QCMITLRRBBFYBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Strategies for 6 Fluoro 4 Methylisoquinoline and Its Derivatives

Established Methodologies for Isoquinoline (B145761) Ring Construction

The fundamental challenge in synthesizing 6-fluoro-4-methylisoquinoline lies in the construction of the bicyclic isoquinoline nucleus with the desired substitution pattern. Chemists have developed numerous methods to achieve this, which can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches.

For over a century, a set of powerful intramolecular cyclization reactions has formed the bedrock of isoquinoline synthesis. These methods typically involve the formation of a key intermediate from a substituted benzene (B151609) precursor, which then undergoes an acid-catalyzed ring closure.

The Bischler-Napieralski reaction is a prominent method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic substitution. jk-sci.comwikipedia.org The reaction is conducted under acidic, dehydrating conditions using reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently oxidized to the aromatic isoquinoline. jk-sci.compharmaguideline.com For the synthesis of a 6-fluoro-4-methylisoquinoline precursor, this would necessitate a starting material such as N-[2-(3-fluoro-5-methylphenyl)ethyl]acetamide. The electron-donating nature of the methyl group and the electron-withdrawing nature of the fluorine atom would influence the ease and regioselectivity of the cyclization.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. pharmaguideline.comwikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-donating groups. pharmaguideline.com The reaction proceeds via an initial condensation to form an imine, which is protonated to the more electrophilic iminium ion that drives the cyclization. wikipedia.orgyoutube.com To apply this to the target molecule, a starting material like 2-(3-fluoro-5-methylphenyl)ethanamine (B13824420) would be reacted with an appropriate aldehyde (e.g., acetaldehyde) to introduce the C1-substituent, followed by oxidation.

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by condensing a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.comthermofisher.com This method offers the potential to prepare isoquinolines with substitution patterns that may be difficult to achieve through other classical routes. organicreactions.orgresearchgate.net The synthesis of 6-fluoro-4-methylisoquinoline via this route would begin with 3-fluoro-5-methylbenzaldehyde.

A modification of the Bischler-Napieralski reaction is the Pictet-Gams reaction , which utilizes a β-hydroxy-β-phenethylamide. This substrate undergoes cyclization with simultaneous dehydration under strongly acidic conditions to directly yield an isoquinoline, bypassing the need for a separate oxidation step from a dihydroisoquinoline intermediate. wikipedia.org

Table 1: Overview of Classical Isoquinoline Syntheses This table provides a conceptual summary of how classical methods could be adapted for the synthesis of the target compound.

| Reaction | Key Precursor Type | Intermediate | Final Product (Post-Oxidation) |

|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | Isoquinoline |

| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Tetrahydroisoquinoline | Isoquinoline |

| Pomeranz-Fritsch | Benzaldehyde + Aminoacetal | Benzalaminoacetal | Isoquinoline |

| Pictet-Gams | β-Hydroxy-β-phenethylamide | N/A (Direct) | Isoquinoline |

Transition Metal-Catalyzed C-H Activation and Annulation Approaches

In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. researchgate.net These methods often rely on the principle of C-H bond activation, where a catalyst temporarily breaks a typically inert carbon-hydrogen bond on an aromatic precursor, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds in a process called annulation. researchgate.netmdpi.com

Rhodium(III) catalysts are particularly effective in promoting the synthesis of isoquinolines and their derivatives. acs.org A common strategy involves the reaction of an aromatic ketoxime with an alkyne. nih.gov The reaction proceeds through a chelation-assisted C-H activation at the ortho position of the aromatic ring, followed by alkyne insertion and subsequent cyclization. nih.gov To construct 6-fluoro-4-methylisoquinoline, a potential route would involve the C-H activation of a substituted benzamidine (B55565) or ketoxime and its subsequent annulation with propyne (B1212725), which would install the methyl group at the C4 position. acs.orgorganic-chemistry.org Rhodium catalysis is known for its high efficiency and tolerance of a wide range of functional groups. acs.org

Ruthenium(II) complexes are also potent catalysts for C-H activation and annulation reactions to form isoquinoline scaffolds. nih.govacs.org These reactions can utilize various starting materials, including benzoic acids, oximes, and N-substituted benzamides, which couple with alkynes or other partners. rsc.orgmdpi.com For instance, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has been achieved in the open air, using a bidentate directing group to control the reaction's regioselectivity. nih.gov Theoretical studies on ruthenium-catalyzed annulation of N-hydroxyoximes with 1,3-diynes have shed light on the mechanisms controlling regioselectivity, highlighting the role of electronic effects. rsc.org

Driven by the need for more sustainable and economical synthetic methods, catalysts based on earth-abundant first-row transition metals like cobalt and manganese have gained significant attention. Cobalt(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with diazo compounds has been developed to produce highly substituted 1-aminoisoquinolines under mild, oxidant-free conditions. acs.orgorganic-chemistry.org Another approach uses picolinamide (B142947) as a traceless directing group for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes, using oxygen as the terminal oxidant. acs.org

Manganese catalysis has also emerged as a powerful tool. An efficient manganese(II)-catalyzed oxidative radical cascade reaction has been developed for the modular synthesis of multi-substituted isoquinolines from vinyl isocyanides and hydrazines. rsc.org Additionally, phosphine-free manganese pincer complexes have been shown to catalyze the synthesis of 2-aminoquinolines via dehydrogenative coupling, showcasing the potential of manganese in N-heterocycle synthesis. acs.org

Table 2: Examples of Transition Metal-Catalyzed Isoquinoline Synthesis This table presents representative data from the literature for isoquinoline synthesis using various transition metals, illustrating typical conditions and yields.

| Catalyst System | Substrate A | Substrate B | Product Type | Yield (%) | Ref. |

|---|---|---|---|---|---|

| [RhCp*Cl₂]₂/CsOAc | Aromatic Ketoxime | Alkyne | Substituted Isoquinoline | Good to Excellent | nih.gov |

| [Ru(p-cymene)Cl₂]₂/Cu(OAc)₂·H₂O | N-quinolin-8-yl-benzamide | Alkyne | Isoquinolone | Broad Scope | nih.gov |

| [Co(OAc)₂]/Picolinamide | Benzylamide | Alkyne | Isoquinoline | Good to Excellent | acs.org |

| Mn(OAc)₂·4H₂O/K₂S₂O₈ | Vinyl Isocyanide | Hydrazine | Substituted Isoquinoline | Up to 94% | rsc.org |

Regioselective Fluorination and Methylation Strategies

Achieving the precise 6-fluoro and 4-methyl substitution pattern requires either starting with a pre-functionalized aromatic precursor or employing regioselective functionalization on a pre-formed isoquinoline ring.

The most direct and common approach is to begin the synthesis with a benzene derivative that already contains the fluorine and methyl groups in the correct relative positions. For example, a starting material like 3-fluoro-5-methyl-phenethylamine or 3-fluoro-5-methyl-benzaldehyde would carry the required substitution pattern into the final isoquinoline product through classical cyclization reactions. This strategy circumvents the challenges of regioselectivity associated with late-stage functionalization.

Alternatively, direct C-H functionalization of the isoquinoline core can be considered, although controlling the position of substitution is a significant challenge. The inherent reactivity of the isoquinoline ring typically favors substitution at positions C1, C5, and C8.

Regioselective Fluorination: Direct fluorination of heterocycles is notoriously difficult. However, methods for the synthesis of fluorinated quinolines and isoquinolines often involve building the ring from fluorinated precursors. For instance, 6-fluoro-4-hydroxyquinoline (B1304773) derivatives have been synthesized as precursors for various agents, indicating the viability of using fluorinated building blocks. ossila.commdpi.comresearchgate.net

Regioselective Methylation: Introducing a methyl group at the C4 position can be challenging. While some radical-based Minisci-type reactions can methylate N-heterocycles, they often produce mixtures of isomers. acs.org A more controlled method is palladium-catalyzed annulation, which has been used for the regioselective synthesis of 4-fluoroalkylated isoquinolines from 2-iodobenzylidenamines and fluorinated alkynes. nih.govacs.org This principle could be adapted using propyne to install a methyl group specifically at the C4 position. Another strategy involves the regioselective hydrosilylation of isoquinolines, which can create functionalized dihydroisoquinoline intermediates that might be further elaborated. nih.gov

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) represents a powerful tool for the introduction of fluorine into aromatic and heteroaromatic rings. In the context of isoquinoline synthesis, this strategy can be employed to introduce a fluorine atom at specific positions, provided a suitable leaving group is present and the ring is sufficiently activated towards nucleophilic attack.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized Meisenheimer complex. core.ac.uk The rate of reaction is highly dependent on the nature of the leaving group, the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring. core.ac.uk Paradoxically, while fluoride (B91410) is a poor leaving group in aliphatic nucleophilic substitution, the highly polarized nature of the C-F bond can activate the aromatic ring towards nucleophilic attack, and fluoride can serve as a leaving group in SNAr reactions. youtube.comyoutube.com

For the synthesis of fluorinated isoquinolines, an SNAr approach could involve the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride source. Common fluoride sources for these reactions include potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides. researchgate.netnih.gov The efficiency of the reaction is often enhanced by the use of aprotic polar solvents and phase-transfer catalysts. nih.gov

A key consideration for the successful application of SNAr for fluorine incorporation is the electronic nature of the isoquinoline ring. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate and facilitating the substitution. youtube.comyoutube.com

Table 1: Key Factors Influencing SNAr for Fluorine Incorporation

| Factor | Influence on Reaction Rate | Examples of Reagents/Conditions |

| Leaving Group | Good leaving groups are required to be displaced by the fluoride nucleophile. | -NO2, -Cl, -Br |

| Fluoride Source | The choice of fluoride source affects nucleophilicity and solubility. | KF, CsF, Tetrabutylammonium fluoride (TBAF) |

| Solvent | Aprotic polar solvents are preferred to solvate the cation without strongly solvating the fluoride anion. | DMSO, DMF, Sulfolane |

| Electron-withdrawing Groups | Stabilize the Meisenheimer intermediate, accelerating the reaction. | -NO2, -CN, -C(O)R |

Electrophilic Fluorination and Fluoroalkylation Methods

Electrophilic fluorination offers a direct approach to introduce fluorine onto an aromatic ring by reacting an electron-rich substrate with an electrophilic fluorine source ("F+"). However, the application of this method to electron-deficient aza-aromatic systems like isoquinoline can be challenging due to the deactivated nature of the ring.

A variety of electrophilic fluorinating agents have been developed, with N-F reagents being the most widely used due to their relative stability and safety. wikipedia.org Common examples include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgalfa-chemistry.com

The direct electrophilic fluorination of isoquinoline itself is often difficult and may result in low yields or lack of selectivity. To overcome this, strategies can involve the use of activated isoquinoline derivatives or the application of metal-catalyzed C-H fluorination protocols. For instance, increasing the electron density of the isoquinoline ring through the introduction of electron-donating groups can enhance its reactivity towards electrophilic fluorinating agents.

Fluoroalkylation, the introduction of a fluoroalkyl group (e.g., -CF3), is another important transformation. Reagents for electrophilic fluoroalkylation are also available and can be used to introduce these valuable motifs onto the isoquinoline core.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF4 | Crystalline, stable, and commercially available. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in many organic solvents. wikipedia.orgalfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent. wikipedia.org |

One-Pot Multistep Synthesis from N-Fluoroalkyl-1,2,3-triazoles

A highly efficient and innovative one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been developed from N-fluoroalkylated 1,2,3-triazoles. rsc.org This methodology provides a versatile route to structurally diverse fluorinated isoquinolines with substituents at various positions.

The reaction cascade is mediated by potassium fluoride and proceeds through several key intermediates. rsc.org The process begins with the thermal rearrangement of the N-fluoroalkyl-1,2,3-triazole to form an N-fluoroalkylated ketenimine. This intermediate then undergoes a stereoselective formal 1,3-fluorine shift to generate a difluoroazadiene, which subsequently cyclizes to afford the 1-fluoroalkyl-3-fluoroisoquinoline product. rsc.orgrsc.org

This one-pot procedure is notable for its operational simplicity and broad substrate scope, allowing for the preparation of isoquinolines with various fluoroalkyl groups at the 1-position and other substituents on the benzene ring. rsc.org The presence of a fluorine atom at the 3-position and a halogen at the 4-position in the resulting products offers further opportunities for functionalization through nucleophilic aromatic substitution and cross-coupling reactions, respectively. rsc.org

Cycloaddition Aromatization Approaches for Fluorinated Isoquinolines

Cycloaddition reactions, followed by an aromatization step, represent a powerful strategy for the construction of aromatic and heteroaromatic ring systems, including fluorinated isoquinolines. researchgate.net This approach allows for the assembly of the core isoquinoline structure while simultaneously introducing fluorine atoms or fluorinated substituents.

One notable example is the use of Diels-Alder reactions involving fluorinated dienes or dienophiles. researchgate.net The initial [4+2] cycloaddition adduct can then be aromatized through various methods, such as elimination of a small molecule or oxidation, to yield the desired fluorinated aromatic product. This strategy offers a high degree of control over the regiochemistry of fluorine substitution.

More recently, [3+2] cycloaddition reactions have also been employed for the synthesis of fluorinated isoquinoline derivatives. For instance, the reaction of isoquinolinium N-ylides with difluoroenoxysilanes has been shown to produce highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines through a decarboxylative/dehydrofluorinative formal [3+2] cycloaddition aromatization process. While this example leads to a fused system, the underlying principle of cycloaddition followed by aromatization is a viable strategy for accessing the core fluorinated isoquinoline skeleton.

Silver-Mediated Synthesis of Fluorinated Isoquinolines

Silver-mediated and -catalyzed reactions have emerged as a valuable tool in organic synthesis, including for the formation of carbon-fluorine bonds. researchgate.netnih.govnih.gov While direct silver-mediated synthesis of 6-fluoro-4-methylisoquinoline is not extensively documented, the principles of silver-catalyzed fluorination can be applied to suitable isoquinoline precursors.

One prominent approach is the silver-mediated fluorination of aryl stannanes. harvard.edu In this method, an aryl stannane (B1208499) precursor is reacted with a silver(I) salt, such as silver triflate (AgOTf), and an electrophilic fluorine source, like Selectfluor®, to achieve fluorination. This methodology has been shown to be applicable to a wide range of substrates, including heteroaromatics, and tolerates various functional groups. harvard.edu

For the synthesis of a fluorinated isoquinoline, this would involve the preparation of an isoquinolylstannane intermediate, which could then be subjected to the silver-mediated fluorination conditions. The regioselectivity of the stannylation step would be crucial in determining the final position of the fluorine atom. Mechanistic studies suggest that these reactions may proceed through a high-valent silver fluoride complex. nih.gov

Synthesis of Specific Isoquinoline Analogues bearing Fluorine and Methyl Substituents

Synthetic Routes to 6-Fluoro-1-methylisoquinoline

The synthesis of specific isomers such as 6-fluoro-1-methylisoquinoline requires careful consideration of the synthetic strategy to ensure correct regiochemical outcomes. While a direct, one-step synthesis may not be readily available, established methods for isoquinoline synthesis can be adapted using fluorinated starting materials.

A plausible approach would be to employ a Bischler-Napieralski reaction, a classic method for constructing the isoquinoline core. orgsyn.org This reaction involves the cyclization and dehydration of a β-phenylethylamide. To synthesize 6-fluoro-1-methylisoquinoline, the starting material would be N-(2-(4-fluorophenyl)ethyl)acetamide.

The synthesis would proceed as follows:

Preparation of the Amide Precursor: 4-Fluorophenethylamine is reacted with acetic anhydride (B1165640) or acetyl chloride to yield N-(2-(4-fluorophenyl)ethyl)acetamide.

Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent, such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA), at elevated temperatures. This promotes cyclization to form 1-methyl-6-fluoro-3,4-dihydroisoquinoline.

Aromatization: The resulting dihydroisoquinoline is then dehydrogenated to afford the final aromatic product, 6-fluoro-1-methylisoquinoline. Dehydrogenation can be achieved using a catalyst such as palladium on carbon (Pd/C) at high temperatures.

This synthetic sequence leverages readily available starting materials and well-established reactions to provide a reliable route to the target molecule.

Preparation of 3,4-Disubstituted Fluorinated Isoquinolines

The synthesis of 3,4-disubstituted fluorinated isoquinolines represents a significant area of research in medicinal and materials chemistry, owing to the unique properties conferred by the fluorine atom and the diverse functionalities that can be introduced at the 3 and 4 positions of the isoquinoline core. Various synthetic strategies have been developed to access these valuable compounds, often involving transition metal-catalyzed cross-coupling reactions and cyclization methodologies.

One prominent and efficient method for the synthesis of 3,4-disubstituted isoquinolines is through a palladium-catalyzed cross-coupling reaction. acs.orgnih.govacs.org This strategy typically involves the reaction of readily available N-tert-butyl-2-(1-alkynyl)arylaldimines with a range of organic halides. acs.org This approach offers considerable structural flexibility, allowing for the introduction of aryl, allylic, benzylic, 1-alkynyl, and vinylic substituents at the 4-position of the isoquinoline ring. acs.org The reaction conditions have been optimized to achieve reasonably good yields, although limitations exist, such as lower yields with electron-rich and ortho-substituted aryl halides. acs.org

The proposed mechanism for this palladium-catalyzed synthesis of 3,4-disubstituted isoquinolines is believed to proceed through a pathway similar to other palladium-catalyzed syntheses of heterocyclic compounds. acs.org A typical procedure involves heating a mixture of the N-tert-butyl-o-(phenylethynyl)benzaldimine, an organic halide, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). acs.org

While the direct synthesis of 6-fluoro-4-methylisoquinoline is not explicitly detailed in the reviewed literature, the principles of these synthetic strategies can be applied. For instance, a fluorinated analogue of the starting benzaldimine could be utilized in a palladium-catalyzed cross-coupling reaction with a methyl halide to potentially yield the target compound.

Another relevant approach involves the synthesis of fluorinated isoquinoline precursors. For example, a simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been described, based on a directed ortho-lithiation reaction. mdpi.comresearchgate.netnih.gov This key intermediate can then undergo further transformations to introduce substituents at various positions. mdpi.comresearchgate.netnih.gov While this example focuses on an 8-fluoro derivative, the methodology for introducing fluorine into the isoquinoline ring system is of significant interest for the synthesis of other fluorinated analogues.

Furthermore, various other synthetic methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, could potentially be adapted for the synthesis of 3,4-disubstituted fluorinated isoquinolines. pharmaguideline.comorganic-chemistry.org These methods often involve the cyclization of appropriately substituted phenylethylamine derivatives. pharmaguideline.com

The following table summarizes the results of a palladium-catalyzed synthesis of various 3,4-disubstituted isoquinolines, demonstrating the scope of the organic halides that can be employed.

Table 1: Palladium-Catalyzed Synthesis of 3,4-Disubstituted Isoquinolines

| Entry | R Group of Iminoalkyne | Organic Halide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl Iodide | 3,4-Diphenylisoquinoline | 85 |

| 2 | Phenyl | 4-Iodoanisole | 3-Phenyl-4-(4-methoxyphenyl)isoquinoline | 78 |

| 3 | Phenyl | 4-Iodotoluene | 3-Phenyl-4-(4-methylphenyl)isoquinoline | 82 |

| 4 | Phenyl | Allyl Chloride | 3-Phenyl-4-allylisoquinoline | 75 |

| 5 | Phenyl | Benzyl Chloride | 3-Phenyl-4-benzylisoquinoline | 80 |

| 6 | Phenyl | 1-Iodo-1-hexyne | 3-Phenyl-4-(1-hexynyl)isoquinoline | 65 |

Data sourced from literature on palladium-catalyzed isoquinoline synthesis. acs.org

This table illustrates the versatility of the palladium-catalyzed approach in creating a variety of 3,4-disubstituted isoquinolines. The adaptation of such methods using fluorinated starting materials would be a logical step towards the synthesis of compounds like 6-fluoro-4-methylisoquinoline.

Chemical Reactivity and Derivatization Pathways of 6 Fluoro 4 Methylisoquinoline

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom imparts nucleophilic and basic character, making it a primary site for reactions with electrophiles.

The nitrogen atom of the isoquinoline ring can be readily alkylated by reaction with various alkylating agents. This reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent, leading to the formation of a quaternary isoquinolinium salt. Such reactions are fundamental in modifying the electronic properties and solubility of the heterocyclic core. The process typically involves treating the isoquinoline with an alkyl halide or sulfate. mdpi.comnih.gov The introduction of N-alkyl groups can be a precursor to further rearrangements or functionalizations. nih.gov

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Reagent/Conditions | Product Type |

|---|---|---|

| Methyl Iodide (CH₃I) | Inert solvent (e.g., THF, DMF) | 6-Fluoro-2,4-dimethylisoquinolin-2-ium iodide |

| Ethyl Bromide (CH₃CH₂Br) | Heat, polar aprotic solvent | 2-Ethyl-6-fluoro-4-methylisoquinolin-2-ium bromide |

Similar to alkylation, N-acylation occurs at the nitrogen atom. Reaction with acyl halides or anhydrides results in the formation of N-acylisoquinolinium salts. These intermediates are often highly reactive and can be used in subsequent transformations. The acylation enhances the electrophilicity of the isoquinoline ring system, making it more susceptible to nucleophilic attack.

Table 2: Representative N-Acylation Reactions

| Acylating Agent | Reagent/Conditions | Product Type |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Anhydrous conditions, inert solvent | 2-Acetyl-6-fluoro-4-methylisoquinolin-2-ium chloride |

| Benzoyl Chloride (C₆H₅COCl) | Pyridine (B92270) or other non-nucleophilic base | 2-Benzoyl-6-fluoro-4-methylisoquinolin-2-ium chloride |

Transformations of the Fluorine Substituent

The fluorine atom at position 6 is a key site for modifying the carbocyclic portion of the molecule. Its reactivity is influenced by the electron-withdrawing nature of the isoquinoline ring system.

The 6-Fluoro-4-methylisoquinoline scaffold is susceptible to nucleophilic aromatic substitution (SNAr) at the C6 position. libretexts.org The electron-withdrawing effect of the ring nitrogen deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic attack, particularly at positions that can effectively delocalize the negative charge of the intermediate Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The fluorine atom is an effective leaving group in SNAr reactions, partly due to the high electronegativity which polarizes the C-F bond, making the carbon atom highly electrophilic. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity. masterorganicchemistry.com

Table 3: Potential Nucleophilic Aromatic Substitution Reactions at C6

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Sodium Methoxide (NaOCH₃) | Methanol, heat | 6-Methoxy-4-methylisoquinoline |

| Ammonia (NH₃) | High pressure, heat | 6-Amino-4-methylisoquinoline |

| Sodium Thiophenoxide (NaSPh) | DMF, heat | 4-Methyl-6-(phenylthio)isoquinoline |

Electrophilic Aromatic Substitution (EAS) on the 6-Fluoro-4-methylisoquinoline ring is complex and governed by the competing electronic effects of the substituents and the heterocyclic ring itself. masterorganicchemistry.comyoutube.com The isoquinoline system is generally electron-deficient and thus less reactive towards electrophiles than benzene. youtube.com Electrophilic attack, when it occurs, preferentially happens on the more electron-rich benzene ring (positions 5, 7, 8) rather than the pyridine ring.

The substituents on the benzene ring further modulate this reactivity:

Fluorine (at C6): Halogens are deactivating due to their strong inductive electron-withdrawal but are ortho-, para-directing because of resonance electron-donation. masterorganicchemistry.com Therefore, the fluorine at C6 will direct incoming electrophiles primarily to the C5 and C7 positions.

Methyl Group (at C4): While located on the pyridine ring, the methyl group can exert a small, distant activating effect on the benzene ring through hyperconjugation.

The net effect is that 6-Fluoro-4-methylisoquinoline will undergo EAS reactions more slowly than benzene. The regiochemical outcome will favor substitution at the C5 or C7 positions, directed by the fluorine atom.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagent/Conditions | Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-Nitro- and 7-Nitro-6-fluoro-4-methylisoquinoline |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 5-Bromo- and 7-Bromo-6-fluoro-4-methylisoquinoline |

Reactions at the Methyl Substituent at Position 4

The methyl group at the C4 position, being attached to the π-deficient pyridine ring, can serve as a handle for further functionalization. Although less acidic than a methyl group at the C1 position, the C4-methyl protons can be removed by a strong base to generate a nucleophilic carbanion. thieme-connect.de This anion can then react with various electrophiles. Alternatively, the methyl group can be a substrate for oxidation reactions.

Table 5: Potential Reactions of the C4-Methyl Group

| Reaction Type | Reagent/Conditions | Intermediate/Product Type |

|---|---|---|

| Deprotonation-Alkylation | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., CH₃I) | 4-Ethyl-6-fluoroisoquinoline |

| Condensation | Aldehyde/Ketone (e.g., Benzaldehyde), base | 6-Fluoro-4-(2-phenylvinyl)isoquinoline |

Cross-Coupling Reactions at Substituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like 6-fluoro-4-methylisoquinoline, these reactions would typically be performed on a derivative where a halogen (e.g., Cl, Br, I) or a triflate group has been installed at a specific position on the ring, serving as the electrophilic partner in the coupling.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or triflate. A hypothetical 8-bromo-6-fluoro-4-methylisoquinoline, for example, could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the C-8 position. The reactivity of the halide is a key factor, generally following the order I > Br > Cl > F.

Heck Reaction: The Heck reaction couples an organic halide with an alkene. For instance, a halogenated derivative of 6-fluoro-4-methylisoquinoline could react with an alkene like styrene (B11656) or an acrylate (B77674) to form a new C-C bond at the site of halogenation, yielding a styryl or acrylyl substituted isoquinoline.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It provides a direct method for introducing alkynyl moieties onto the isoquinoline core. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Research on the Buchwald-Hartwig amination of 3-amino-4-methylisoquinoline with various substituted bromobenzenes has demonstrated the feasibility of this reaction on a closely related scaffold. This work showed that ligands such as JohnPhos and Xantphos are effective in promoting the coupling, with bases like cesium carbonate or sodium t-butoxide, achieving yields from 46–94%.

Table 2: Buchwald-Hartwig Amination of 3-Amino-4-methylisoquinoline with Aryl Bromides

| Aryl Bromide | Catalyst System (Pd Source/Ligand) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromobenzene | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | Toluene | 81 | |

| 4-Chlorobromobenzene | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | Toluene | 94 | |

| 4-Nitrobromobenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 72 | |

| Ethyl 4-bromobenzoate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 74 |

Nucleophilic Addition and Electrophilic Trapping Strategies for Isoquinoline Derivatization

The isoquinoline ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-1 position. This reactivity can be harnessed to introduce a wide variety of substituents.

A classic example of this strategy is the Reissert reaction . In this reaction, the isoquinoline nitrogen is first activated by an electrophile, typically an acid chloride, forming an isoquinolinium salt. This activation greatly enhances the electrophilicity of the C-1 position, allowing for the addition of a nucleophile, such as cyanide. The resulting 1-cyano-2-acyl-1,2-dihydroisoquinoline is known as a Reissert compound. This intermediate can then be further manipulated; for instance, the anion generated by deprotonation at C-1 can react with other electrophiles, leading to a diverse range of 1-substituted isoquinolines after hydrolysis.

Other strong nucleophiles, such as organolithium or Grignard reagents, also add preferentially to the C-1 position of isoquinolines. The initial dihydroisoquinoline adducts can often be rearomatized by oxidation to yield the corresponding 1-alkyl or 1-aryl isoquinoline derivatives. This two-step sequence of nucleophilic addition followed by an oxidative trapping (rearomatization) is a powerful strategy for C-1 functionalization.

Oxidation Pathways

6-Fluoro-4-methylisoquinoline can undergo oxidation at several positions, leading to different classes of derivatives.

Oxidation of the Methyl Group: As detailed in section 3.3.1, the C-4 methyl group is a primary site for oxidation. Depending on the reagents and conditions, it can be converted to a formyl group (CHO) or a carboxyl group (COOH). For example, oxidation with selenium dioxide often yields the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) can lead to the carboxylic acid.

N-Oxidation: The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons and can be oxidized to form an isoquinoline N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity compared to the parent isoquinoline, often facilitating electrophilic substitution on the ring or rearrangements.

Oxidation of Dihydroisoquinoline Intermediates: As mentioned in the context of nucleophilic additions, dihydroisoquinoline intermediates are often formed. These non-aromatic species can be readily oxidized back to the aromatic isoquinoline system. This oxidative rearomatization is a crucial step in many synthetic sequences that proceed via nucleophilic addition to the isoquinoline ring.

Advanced Spectroscopic Characterization Techniques for 6 Fluoro 4 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to determine the number and types of hydrogen atoms in the 6-Fluoro-4-methylisoquinoline molecule. The spectrum would be expected to show distinct signals for the protons on the isoquinoline (B145761) ring system and the methyl group. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration of the signals would correspond to the number of protons of each type.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would identify all the unique carbon atoms in the 6-Fluoro-4-methylisoquinoline structure. Each carbon atom in the molecule would produce a distinct signal in the spectrum, and the chemical shift of each signal would provide information about the type of carbon (e.g., aromatic, aliphatic, methyl).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. This method is highly sensitive to the local electronic environment of the fluorine nucleus. The ¹⁹F NMR spectrum of 6-Fluoro-4-methylisoquinoline would be expected to show a single signal corresponding to the fluorine atom at the 6-position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) could provide additional structural information.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the precise molecular weight of 6-Fluoro-4-methylisoquinoline with a high degree of accuracy. This technique allows for the calculation of the elemental formula of the molecule, confirming the presence and number of carbon, hydrogen, nitrogen, and fluorine atoms. This is a critical step in verifying the identity of the synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

ESI-MS is a soft ionization technique that is well-suited for analyzing organic molecules. In the case of 6-Fluoro-4-methylisoquinoline, ESI-MS would be used to generate the protonated molecule, [M+H]⁺. The detection of this molecular ion at the expected m/z value would provide strong evidence for the successful synthesis of the target compound.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. libretexts.orgrsc.org It is a powerful tool for identifying the functional groups present in a molecule. For 6-Fluoro-4-methylisoquinoline, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the isoquinoline core, the methyl group, and the fluorine substituent.

Key vibrational modes anticipated for 6-Fluoro-4-methylisoquinoline include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl group, expected in the 2975-2850 cm⁻¹ range.

C=C and C=N Stretching: Vibrations from the aromatic isoquinoline ring system are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic ring and the methyl group occur in the 1475-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

C-F Stretching: The carbon-fluorine bond gives rise to a strong, characteristic absorption band, typically found in the 1250-1000 cm⁻¹ range. The exact position is sensitive to the electronic environment of the aromatic ring.

While a specific spectrum for 6-Fluoro-4-methylisoquinoline is not publicly available, analysis of related fluoro-substituted aromatic amines and quinoline (B57606) derivatives provides a basis for these expected assignments. spectrabase.comnih.gov

Table 1: Expected Infrared Absorption Bands for 6-Fluoro-4-methylisoquinoline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Isoquinoline Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2975 - 2850 | Medium |

| Aromatic C=C/C=N Stretch | Isoquinoline Ring | 1650 - 1450 | Strong to Medium |

| C-H Bend (in-plane) | Aromatic/Methyl | 1475 - 1000 | Variable |

| C-F Stretch | Fluoro-Aromatic | 1250 - 1000 | Strong |

| C-H Bend (out-of-plane) | Aromatic Ring | 900 - 675 | Strong to Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 6-Fluoro-4-methylisoquinoline would provide detailed information on the vibrations of the carbon skeleton of the isoquinoline ring.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can amplify the Raman signal by orders of magnitude for molecules adsorbed onto a nanostructured metal surface (typically silver or gold). This enhancement allows for the detection of trace amounts of a substance. For 6-Fluoro-4-methylisoquinoline, SERS could be employed to study its interaction with metallic surfaces, providing insights into the orientation and binding of the molecule, which is relevant for applications in catalysis or molecular electronics. The nitrogen atom of the isoquinoline ring is expected to strongly interact with the metal surface, leading to significant enhancement of the ring's vibrational modes.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

For 6-Fluoro-4-methylisoquinoline, a single-crystal XRD analysis would provide precise information on:

The planarity of the isoquinoline ring system.

The exact bond lengths and angles of the C-F and C-CH₃ substitutions.

Intermolecular interactions, such as π-π stacking between isoquinoline rings, which govern the crystal packing.

Although crystallographic data for 6-Fluoro-4-methylisoquinoline is not available, data from a structurally related compound, 6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline, illustrates the type of detailed structural parameters that can be obtained. researchgate.net This related structure was found to crystallize in an orthorhombic system, with the crystal packing stabilized by a combination of hydrogen bonds and other weak interactions. researchgate.net

Table 2: Illustrative Crystallographic Data from a Related Compound (6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline) researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.7441 (1) |

| b (Å) | 8.0163 (1) |

| c (Å) | 30.2979 (4) |

| Volume (ų) | 2608.2 (1) |

| Z (Molecules per unit cell) | 8 |

Note: This data is for a related tetrahydroquinoline derivative and serves only to illustrate the output of an XRD experiment.

Surface and Elemental Characterization Techniques

These techniques are crucial for analyzing the elemental composition and chemical states of atoms on the surface of a material, which can differ significantly from the bulk properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. researchgate.netmdpi.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

An XPS analysis of 6-Fluoro-4-methylisoquinoline would involve acquiring high-resolution spectra for the C 1s, N 1s, and F 1s core levels.

C 1s Spectrum: This spectrum would be complex, with distinct peaks corresponding to carbon atoms in different chemical environments: C-C/C-H in the aromatic ring and methyl group, C-N, and C-F. The C-F bond would shift the corresponding carbon peak to a higher binding energy.

N 1s Spectrum: The nitrogen atom in the isoquinoline ring would produce a characteristic N 1s peak. Its binding energy would provide information about the electronic environment of the heterocyclic ring. mdpi.comnih.gov

F 1s Spectrum: A single, strong F 1s peak would confirm the presence of fluorine. Its binding energy is characteristic of an organic C-F bond. redalyc.org

This detailed analysis allows for the unambiguous confirmation of the elemental composition and integrity of the molecular structure at the sample surface.

Table 3: Typical Binding Energy Ranges for XPS Analysis of 6-Fluoro-4-methylisoquinoline

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-N | ~286.0 |

| C 1s | C-F | ~288-290 |

| N 1s | Isoquinoline N | ~399-401 |

| F 1s | Aromatic C-F | ~688-690 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.orgutsa.edu The technique is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons instead of nuclei. wikipedia.org

In its neutral, ground state, 6-Fluoro-4-methylisoquinoline is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not produce an EPR spectrum. researchgate.net However, EPR spectroscopy could be a valuable tool under specific circumstances:

Radical Formation: If 6-Fluoro-4-methylisoquinoline were to be oxidized or reduced to form a radical cation or anion, EPR would be the ideal technique to detect and characterize this paramagnetic species.

Interaction with Paramagnetic Centers: EPR could be used to study the interaction of 6-Fluoro-4-methylisoquinoline with paramagnetic metal ions or radical species, providing information on binding and electronic structure. nih.gov

Thus, while not applicable for routine characterization of the neutral molecule, EPR serves as a specialized tool for investigating its redox chemistry and interactions within paramagnetic systems.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful analytical techniques used to investigate the nanoscale structure of materials, providing information on particle size, shape, and distribution. A comprehensive search of scientific literature and databases has been conducted to gather research findings specifically pertaining to the analysis of 6-Fluoro-4-methylisoquinoline using these methods.

Despite a thorough investigation, no specific SAXS or SANS studies focused on 6-Fluoro-4-methylisoquinoline have been identified in the available scientific literature. Consequently, there are no detailed research findings or data tables to present regarding the characterization of this particular compound using these advanced spectroscopic techniques.

Further research utilizing SAXS and SANS would be necessary to elucidate the nanoscale structural properties of 6-Fluoro-4-methylisoquinoline, such as its aggregation behavior in solution or its solid-state morphology. Such studies could provide valuable insights into its material properties and potential applications.

Computational and Theoretical Studies on 6 Fluoro 4 Methylisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the electronic structure, geometry, and energy of molecules, which in turn dictate their chemical reactivity and physical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in exploring the electronic landscape of molecules like 6-Fluoro-4-methylisoquinoline.

DFT studies on related isoquinoline (B145761) and quinoline (B57606) derivatives have demonstrated the significant influence of substituents on the electronic properties of the heterocyclic ring. tandfonline.comnih.gov For 6-Fluoro-4-methylisoquinoline, DFT would be employed to model how the electron-withdrawing fluorine atom and the electron-donating methyl group modulate the electron density distribution across the isoquinoline core.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. tandfonline.comnih.gov A smaller gap generally implies higher reactivity. In the case of 6-Fluoro-4-methylisoquinoline, the positions of the fluoro and methyl groups are expected to significantly alter the HOMO-LUMO gap compared to the parent isoquinoline molecule.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be calculated to provide a quantitative measure of the molecule's reactivity. tandfonline.com

Illustrative Global Reactivity Descriptors for a Substituted Isoquinoline (Calculated via DFT)

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, not specific experimental or calculated values for 6-Fluoro-4-methylisoquinoline.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous approach to studying molecular properties.

For 6-Fluoro-4-methylisoquinoline, ab initio calculations would be used to accurately determine its optimized molecular geometry, including bond lengths and angles. researchgate.net These methods are also employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure. researchgate.net The theoretical vibrational assignments, often aided by calculations of the Potential Energy Distribution (PED), are crucial for interpreting complex experimental spectra. researchgate.net

Investigation of Electron Correlation Effects

Electron correlation, which refers to the interaction between electrons, is a key factor in accurately predicting molecular properties. While DFT includes some measure of electron correlation, more sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often required for a more precise treatment.

The study of electron correlation effects is important for obtaining highly accurate energy profiles and reaction barriers. For a molecule like 6-Fluoro-4-methylisoquinoline, these advanced methods would provide a benchmark for results obtained by more computationally efficient methods like DFT. They are particularly important when studying subtle electronic effects that might influence the molecule's behavior in, for example, complex biological systems or materials science applications.

Computational Studies on Reaction Mechanisms and Side Product Formation

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including the identification of transition states and intermediates. For reactions involving 6-Fluoro-4-methylisoquinoline, DFT calculations can be used to map out the potential energy surface of a given transformation.

By calculating the activation energies for different possible reaction pathways, researchers can predict the most likely mechanism and identify the factors that control the reaction's outcome. This is particularly useful for understanding regioselectivity and stereoselectivity. Furthermore, computational studies can help to predict the formation of potential side products by identifying alternative, higher-energy reaction pathways that might become accessible under certain reaction conditions. This predictive capability is invaluable for optimizing synthetic routes and minimizing the formation of unwanted byproducts.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and in the presence of other molecules, such as solvents or biological macromolecules.

All-Atom Molecular Dynamics Simulations

All-atom molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules. In an MD simulation, the atoms are treated as classical particles, and their interactions are described by a force field. By solving Newton's equations of motion, the trajectory of the atoms and molecules can be followed over time.

For 6-Fluoro-4-methylisoquinoline, MD simulations could be used to study its behavior in different solvent environments, providing insights into its solubility and conformational preferences. In a biological context, MD simulations are frequently used to study the interaction of a small molecule with a protein target. For instance, if 6-Fluoro-4-methylisoquinoline were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target receptor, providing information about the stability of the complex and the key intermolecular interactions involved. These simulations can reveal the dynamic nature of the binding process, which is often crucial for understanding the molecule's biological activity.

Table of Compounds

| Compound Name |

|---|

| 6-Fluoro-4-methylisoquinoline |

| Isoquinoline |

Coarse-Grained Simulations

There is no available research on the application of coarse-grained (CG) simulations to 6-Fluoro-4-methylisoquinoline. CG modeling is a powerful technique used to simulate large molecular systems over long timescales by grouping atoms into larger pseudo-particles or beads. youtube.comnih.govarxiv.org This method is particularly useful for studying phenomena such as self-assembly, polymer dynamics, and the behavior of biomolecular complexes, where atomistic simulations would be computationally prohibitive. youtube.comyoutube.com The development of a CG model for 6-Fluoro-4-methylisoquinoline would require defining the mapping of its atomic structure to a simplified representation and parameterizing a force field to reproduce its fundamental physical and chemical properties.

Prediction of Molecular Dynamics and Function

Specific molecular dynamics (MD) simulations for 6-Fluoro-4-methylisoquinoline have not been reported in the literature. MD simulations provide detailed insight into the conformational dynamics, stability, and interactions of a molecule over time by solving Newton's equations of motion for its atoms. nih.govyoutube.com For a molecule like 6-Fluoro-4-methylisoquinoline, MD studies could theoretically predict its behavior in different solvent environments, its flexibility, and how it might interact with and bind to a biological receptor. Such simulations are crucial for understanding structure-function relationships and for the rational design of new molecules. nih.govyoutube.com

In Silico Approaches for Intermolecular Interactions

Molecular Docking Simulations with Potential Biological Targets

No molecular docking studies specifically targeting 6-Fluoro-4-methylisoquinoline have been published. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscispace.com This technique is widely used in drug discovery to screen libraries of compounds against a known protein target to identify potential drug candidates. mdpi.comnih.gov For isoquinoline derivatives, docking studies have been performed against various targets, including enzymes and proteins involved in viral replication and cancer progression. mdpi.comrsc.org A hypothetical docking study of 6-Fluoro-4-methylisoquinoline would involve preparing its 3D structure and docking it into the active site of a selected protein to calculate a binding score and analyze potential intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Electrostatic Potential (MEP) Analysis

A specific Molecular Electrostatic Potential (MEP) analysis for 6-Fluoro-4-methylisoquinoline is not available in the reviewed literature. MEP analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.netbohrium.comresearchgate.net It maps the electrostatic potential onto the electron density surface, where regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, and regions of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For 6-Fluoro-4-methylisoquinoline, an MEP analysis would reveal the influence of the electronegative fluorine atom and the nitrogen in the isoquinoline ring on the molecule's electrostatic landscape, providing valuable insights into its reactivity and non-covalent interaction capabilities. mdpi.comemerginginvestigators.org

Mechanistic Insights into Biological Interactions of 6 Fluoro 4 Methylisoquinoline Analogues

Investigation of Molecular Targets and Pathways

The biological effects of isoquinoline (B145761) analogues are dictated by their interactions with specific molecular targets, which can trigger cascades of cellular events. Research has focused on identifying these targets and elucidating the subsequent pathways, with enzymes and cell-surface receptors being primary areas of investigation.

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Protein Kinases)

The isoquinoline framework is a key feature in many enzyme inhibitors. researchgate.net The planarity of the aromatic system and the potential for diverse substitutions allow these molecules to fit into active sites and allosteric pockets, modulating enzyme function.

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, making it a prime target for antibacterial agents. researchgate.net Quinolone and isoquinoline derivatives have been shown to inhibit this enzyme. researchgate.net The mechanism often involves stabilizing the complex between the gyrase and DNA, which leads to lethal double-stranded breaks in the bacterial chromosome. nih.gov Studies on novel quinoline (B57606) derivatives have identified compounds with potent inhibitory activity against E. coli DNA gyrase, with IC₅₀ values in the low micromolar range. nih.gov While direct studies on 6-Fluoro-4-methylisoquinoline are limited, research on related structures provides a model for its potential action. The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), as illustrated with representative quinoline derivatives in the table below.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinoline Derivative 14 | E. coli DNA Gyrase | 3.39 | nih.gov |

| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | - | nih.gov |

| Compound 40 (2-sulfoether-4-quinolone) | S. aureus DNA Gyrase | ~0.40 | nih.gov |

Protein Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders. nih.gov Isoquinoline derivatives have emerged as a versatile class of protein kinase inhibitors. nih.gov For instance, certain 4,6- and 5,7-disubstituted isoquinolines have been identified as potent inhibitors of protein kinase C ζ (PKCζ). nih.gov Furthermore, pyrrolo[2,1-a]isoquinoline-based molecules have demonstrated selective inhibition against a range of protein kinases, including GSK-3α/β and DYRK1A. rsc.org The selectivity of these compounds is highly dependent on the substitution pattern around the isoquinoline core, which influences the binding affinity to the ATP-binding site of the kinases. researchgate.net For example, novel isoquinoline derivatives have been developed that show enhanced selectivity for HER2 kinase over EGFR, a significant challenge in cancer therapy. nih.gov The presence of a fluorine atom, as in 6-fluoro-4-methylisoquinoline, can also significantly influence binding affinity and selectivity through "polar hydrophobicity" and potential interactions with amide groups in the protein backbone. nih.gov

Receptor Binding Interactions

Isoquinoline analogues can act as ligands for various cell-surface and intracellular receptors, thereby modulating physiological responses. Their structural diversity allows them to bind with high affinity and selectivity.

For example, research into isoquinoline and quinazoline (B50416) urea (B33335) derivatives has identified potent and selective antagonists for the human adenosine (B11128) A₃ receptor, with some compounds exhibiting nanomolar binding affinity (Kᵢ value of 4 nM). nih.gov Structure-activity relationship studies revealed that substitutions at specific positions on both the isoquinoline and phenylurea moieties were critical for high affinity. nih.gov Similarly, other isoquinoline derivatives have been synthesized and evaluated as ligands for melatonin (B1676174) receptors (MT1 and MT2), resulting in potent agonists with nanomolar affinities. researchgate.net In the context of neurodegenerative diseases, certain benzothiazole–isoquinoline derivatives have been designed to target and inhibit butyrylcholinesterase (BuChE), an important enzyme in the cholinergic system, without affecting the related acetylcholinesterase (AChE). nih.gov This highlights the potential for achieving high receptor selectivity through careful molecular design of the isoquinoline scaffold.

Studies on Specific Protein-Ligand and Nucleic Acid-Ligand Binding

Beyond general enzyme and receptor interactions, research has delved into the specific binding of isoquinoline analogues to complex protein aggregates and nucleic acids, particularly in the context of neurodegenerative diseases and cancer.

Binding to Aggregated Tau Proteins in Neurodegenerative Research

The aggregation of the tau protein is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. miragenews.com Consequently, molecules that can bind to and inhibit the aggregation of tau are of significant therapeutic interest. Isoquinoline alkaloids are among the compounds being investigated for this purpose. mdpi.commdpi.com Studies have shown that flavonoids, which share structural similarities with parts of the isoquinoline scaffold, can bind to tau and inhibit its fibrillation. mdpi.com The binding interaction is often characterized by low dissociation constants, indicating a strong and stable complex is formed. mdpi.com

Nucleic Acid-Binding Aspects of Isoquinoline Alkaloids

DNA is a primary molecular target for many bioactive compounds, including isoquinoline alkaloids. nih.govnih.gov The planar aromatic structure of these molecules allows them to interact with the DNA double helix through several mechanisms. The primary modes of binding are intercalation, where the molecule inserts itself between the base pairs of the DNA, and groove binding, where it sits (B43327) in the major or minor groove.

The specific mechanism is often dictated by the structure of the alkaloid. nih.govdoaj.org Planar molecules like sanguinarine (B192314) and coralyne tend to bind strongly via intercalation, while more buckled structures like berberine (B55584) engage in partial intercalation. nih.gov Naphthylisoquinoline alkaloids have been shown to bind via a "half-intercalation" mode, where the naphthalene (B1677914) part inserts between base pairs while the isoquinoline unit resides in the groove. rsc.org These interactions can alter the structure of DNA and interfere with processes like replication and transcription, forming the basis of their potential anticancer activity. doaj.org

| Isoquinoline Alkaloid | Primary DNA Binding Mode | Structural Feature | Reference |

|---|---|---|---|

| Sanguinarine | Intercalation | Planar | nih.gov |

| Coralyne | Intercalation | Planar | nih.gov |

| Berberine | Partial Intercalation | Buckled | nih.gov |

| Dioncophylline A | Half-Intercalation | Biaryl | rsc.org |

Analysis of Binding Specificity and Selectivity

The therapeutic potential of a compound is heavily dependent on its ability to bind specifically and selectively to its intended target, thereby minimizing off-target effects. Isoquinoline analogues have demonstrated remarkable specificity in various contexts.

Target Selectivity:

Enzymes: Isoquinoline derivatives have been engineered for high selectivity between closely related protein kinases, such as HER2 and EGFR. nih.gov This is often achieved by exploiting subtle differences in the amino acid composition of their active sites. Similarly, benzothiazole-isoquinoline hybrids have shown potent and selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). nih.gov

Receptors: In receptor binding, isoquinoline-based antagonists have been developed with over 2500-fold selectivity for the adenosine A₃ receptor compared to A₁ and A₂ₐ receptors. nih.gov Likewise, certain isoquinoline derivatives have been identified as potent and selective antagonists for the CRTH2 receptor. nih.gov

Substrate Specificity:

Nucleic Acids: The binding of isoquinoline alkaloids to nucleic acids can also be sequence-specific. For instance, coralyne shows a preference for binding to alternating GC sequences in B-DNA. nih.gov In contrast, the naphthylisoquinoline alkaloid dioncophylline A has demonstrated selectivity for AT-rich DNA sequences and abasic sites, which are locations where a base is missing. rsc.org This specificity is crucial as it can direct the action of the compound to particular regions of the genome.

This high degree of achievable specificity and selectivity underscores the value of the isoquinoline scaffold as a privileged structure in medicinal chemistry. nih.gov

Structure-Activity Relationship (SAR) Studies in Fluorinated Isoquinoline Derivatives

The isoquinoline scaffold is a prominent structural motif found in numerous bioactive natural products and synthetic compounds, exhibiting a wide array of pharmacological activities. nih.gov Strategic chemical modification of the isoquinoline core is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence the biological profile of a molecule. researchgate.net This section explores the structure-activity relationships (SAR) of fluorinated isoquinoline derivatives, with a focus on understanding the potential contributions of fluorine at the 6-position and a methyl group at the 4-position.

The biological activity of isoquinoline derivatives can be significantly modulated by the nature and position of various functional groups on the core structure. nuph.edu.ua While specific SAR studies on 6-fluoro-4-methylisoquinoline are not extensively detailed in the available literature, valuable insights can be drawn from studies on closely related fluorinated quinoline and isoquinoline analogues. Quinolines, as structural isomers of isoquinolines, often share similar biological targets and SAR trends, particularly concerning substitutions on the shared benzene (B151609) ring.

Research into 6-fluoroquinolines has demonstrated the critical role of the fluorine atom at the C-6 position for potent biological activity. For instance, in the development of antiplasmodial agents, modifications at positions 2 and 4 of the 6-fluoroquinoline (B108479) core were explored. nih.gov These studies revealed that specific carboxamide derivatives at the C-4 position, combined with the 6-fluoro substituent, led to compounds with exceptionally high activity against Plasmodium falciparum. nih.gov

The table below summarizes the in vitro antiplasmodial activity of selected 6-fluoroquinoline-4-carboxamide derivatives, highlighting the importance of the substituent at the C-4 position in concert with the 6-fluoro group.

Table 1: Antiplasmodial Activity of 6-Fluoroquinoline-4-Carboxamide Derivatives against P. falciparum (K1, resistant strain)

| Compound ID | R (Substituent at C-4 Carboxamide) | IC₅₀ (µM) |

|---|---|---|

| 1a | -NH-(CH₂)₂-N(CH₃)₂ | 0.0058 |

| 1b | -NH-(CH₂)₃-N(CH₃)₂ | 0.0041 |

| 1c | -NH-(CH₂)₂-(pyrrolidin-1-yl) | 0.0029 |

| 1d | -NH-(CH₂)₃-(pyrrolidin-1-yl) | 0.0031 |

Data sourced from a study on 6-fluoroquinoline derivatives, which provides insights into the role of C-4 and C-6 substitutions. nih.gov

The data indicates that small variations in the C-4 substituent of the 6-fluoroquinoline core can fine-tune the antiplasmodial potency, with a 2-(pyrrolidin-1-yl)ethyl group (Compound 1c ) showing the highest activity in this series. nih.gov This underscores the importance of the interplay between the electronic effects of the 6-fluoro group and the steric/binding properties of the group at the C-4 position.

Similarly, the 6-fluoro substituent is a hallmark of the widely successful fluoroquinolone class of antibiotics. The core scaffold for these drugs is often a 1-substituted-1,4-dihydro-6-fluoro-4-oxo-quinoline-3-carboxylic acid. researchgate.net The fluorine atom at C-6 is known to be crucial for DNA gyrase inhibition and broad-spectrum antibacterial activity. researchgate.net This further reinforces the significance of the 6-fluoro substitution pattern in enhancing the biological interactions of the quinoline and, by extension, the isoquinoline nucleus.

While the C-6 position is critical, substitutions at other locations also play a key role. For example, a study involving 3-substituted isoquinolines identified a 7-fluoro isoquinoline derivative with significant inhibitory activity against phosphodiesterase 4B (PDE4B), a target for anti-inflammatory drugs. nih.gov This finding highlights that the precise location of the fluorine atom on the isoquinoline ring is a key determinant of target specificity and biological activity.

The role of the 4-methyl group in 6-fluoro-4-methylisoquinoline is less defined by specific studies. Generally, a methyl group at the C-4 position can influence the molecule's activity in several ways:

Steric Effects: The methyl group can provide a steric hindrance or a beneficial interaction within a protein's binding pocket, influencing the compound's orientation and binding affinity.

Electronic Effects: As an electron-donating group, it can subtly alter the electron density of the isoquinoline ring system, which may affect interactions with biological targets.

Metabolic Stability: It can block a potential site of metabolism, thereby increasing the compound's half-life.

Detailed SAR studies focusing on the combined influence of the 6-fluoro and 4-methyl groups are necessary to fully elucidate their synergistic or antagonistic effects on a given biological target. Future research would likely involve synthesizing analogues where the 4-methyl group is varied (e.g., replaced with ethyl, hydrogen, or polar functional groups) to probe its impact on activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.